molecular formula C27H26N2OS2 B13497784 2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone

2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone

Cat. No.: B13497784
M. Wt: 458.6 g/mol
InChI Key: KNCTWHWLDNORSX-CSRDZSHGSA-N
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Description

2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a cyclopentanone core with two ethylidene groups, each linked to a 3-ethyl-2,3-dihydrobenzothiazole moiety. The presence of benzothiazole rings imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone typically involves a multi-step process. One common method includes the condensation of cyclopentanone with 3-ethyl-2,3-dihydrobenzothiazole derivatives under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles or nucleophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone involves its interaction with specific molecular targets and pathways. The benzothiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid): A compound with similar benzothiazole rings but different functional groups.

    3-Ethyl-2,3-dihydrobenzothiazole derivatives: Compounds with similar core structures but varying substituents.

Uniqueness

2,5-Bis[2-(3-ethyl-2,3-dihydrobenzothiazole-2-ylidene)ethylidene]cyclopentanone is unique due to its specific combination of a cyclopentanone core with benzothiazole rings. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C27H26N2OS2

Molecular Weight

458.6 g/mol

IUPAC Name

(2E,5E)-2,5-bis[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one

InChI

InChI=1S/C27H26N2OS2/c1-3-28-21-9-5-7-11-23(21)31-25(28)17-15-19-13-14-20(27(19)30)16-18-26-29(4-2)22-10-6-8-12-24(22)32-26/h5-12,15-18H,3-4,13-14H2,1-2H3/b19-15+,20-16+,25-17-,26-18-

InChI Key

KNCTWHWLDNORSX-CSRDZSHGSA-N

Isomeric SMILES

CCN1/C(=C/C=C\2/C(=O)/C(=C/C=C/3\SC4=CC=CC=C4N3CC)/CC2)/SC5=CC=CC=C15

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCC(=CC=C4N(C5=CC=CC=C5S4)CC)C3=O

Origin of Product

United States

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